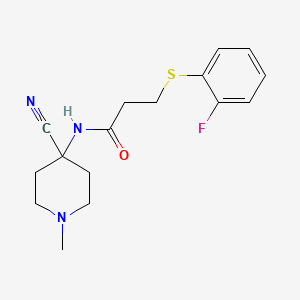
N-(4-Cyano-1-methylpiperidin-4-yl)-3-(2-fluorophenyl)sulfanylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Cyano-1-methylpiperidin-4-yl)-3-(2-fluorophenyl)sulfanylpropanamide is a useful research compound. Its molecular formula is C16H20FN3OS and its molecular weight is 321.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-Cyano-1-methylpiperidin-4-yl)-3-(2-fluorophenyl)sulfanylpropanamide is a chemical compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on diverse sources.
Chemical Structure and Properties
The compound's IUPAC name is this compound, with the molecular formula C15H18FN3OS and a molecular weight of approximately 305.39 g/mol. Its structure includes a piperidine ring, a cyano group, and a fluorinated phenyl moiety, which contribute to its unique biological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Piperidine Ring : Starting from commercially available precursors, the piperidine ring is constructed through cyclization reactions.
- Introduction of Functional Groups : The cyano and fluorinated phenyl groups are introduced via nucleophilic substitution and electrophilic aromatic substitution methods.
- Final Coupling Reaction : The final step involves coupling the piperidine derivative with a sulfanylpropanamide moiety to yield the target compound.
This compound exhibits biological activity primarily through its interaction with specific receptors and enzymes. Preliminary studies suggest that it may act as an inhibitor of cysteine proteases, which are critical in various physiological processes including apoptosis and inflammation .
Pharmacological Effects
- Antinociceptive Properties : Research indicates that this compound may possess analgesic effects, potentially useful in pain management therapies.
- Antitumor Activity : In vitro studies have shown that it can inhibit the proliferation of certain cancer cell lines, suggesting its potential as an anticancer agent .
- Neuroprotective Effects : There is emerging evidence that it may protect neuronal cells from oxidative stress, indicating possible applications in neurodegenerative diseases .
Case Studies
Case Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, this compound was tested against various cancer cell lines. The results demonstrated significant cytotoxicity against breast and lung cancer cells, with IC50 values indicating potent activity compared to standard chemotherapeutics .
Case Study 2: Neuroprotection
A recent investigation in Frontiers in Neuroscience explored the neuroprotective effects of this compound in models of oxidative stress-induced neuronal death. The findings suggested that it reduces cell death by modulating apoptotic pathways and enhancing antioxidant defenses .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Compound A | Similar structure with a different substituent | Moderate anticancer activity |
| Compound B | Contains a piperidine ring | Strong antinociceptive properties |
| N-(4-Cyano...) | As discussed | Potent anticancer and neuroprotective effects |
特性
IUPAC Name |
N-(4-cyano-1-methylpiperidin-4-yl)-3-(2-fluorophenyl)sulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FN3OS/c1-20-9-7-16(12-18,8-10-20)19-15(21)6-11-22-14-5-3-2-4-13(14)17/h2-5H,6-11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLAIFRDGFHLDRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)(C#N)NC(=O)CCSC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














